2-(4-Chlorobenzyl)-3-methyl-1-(4-methylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile
CAS No.:
Cat. No.: VC15602546
Molecular Formula: C25H24ClN5
Molecular Weight: 429.9 g/mol
* For research use only. Not for human or veterinary use.
![2-(4-Chlorobenzyl)-3-methyl-1-(4-methylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile -](/images/structure/VC15602546.png)
Specification
Molecular Formula | C25H24ClN5 |
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Molecular Weight | 429.9 g/mol |
IUPAC Name | 2-[(4-chlorophenyl)methyl]-3-methyl-1-(4-methylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile |
Standard InChI | InChI=1S/C25H24ClN5/c1-17-20(15-18-7-9-19(26)10-8-18)25(30-13-11-29(2)12-14-30)31-23-6-4-3-5-22(23)28-24(31)21(17)16-27/h3-10H,11-15H2,1-2H3 |
Standard InChI Key | XTSRBTJWVWGYAO-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=C(C=C4)Cl)N5CCN(CC5)C)C#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound belongs to the pyrido[1,2-a]benzimidazole class, characterized by a fused bicyclic system comprising a pyridine ring annulated to a benzimidazole moiety. Key substituents include:
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4-Chlorobenzyl group: Attached at position 2, contributing hydrophobicity and electronic effects.
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Methyl group: At position 3, enhancing steric bulk.
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4-Methylpiperazinyl group: At position 1, introducing basicity and hydrogen-bonding capacity.
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Nitrile group: At position 4, influencing electronic distribution and metabolic stability .
Table 1: Physicochemical Properties
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis involves multi-step reactions leveraging cyclocondensation and functional group modifications:
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Core Formation: Benzimidazole-2-acetonitrile undergoes cyclocondensation with α-substituted ethyl acetoacetate derivatives under acidic or thermal conditions (150°C, ammonium acetate) .
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Piperazinyl Introduction: Microwave-assisted amination replaces halogens at position 1 with 4-methylpiperazine, achieving yields of 32–83% .
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Chlorobenzyl Addition: Nucleophilic substitution or Friedel-Crafts alkylation introduces the 4-chlorobenzyl group at position 2 .
Table 2: Key Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Cyclocondensation | NH₄OAc, toluene, 150°C | 76–83 |
Amination | Microwave, CH₃CN, 170°C | 32–67 |
Chlorobenzylation | AlCl₃, DCM, rt | 45–60 |
Biological Activity and Mechanism
Antitubercular Potency
In phenotypic screens against Mycobacterium tuberculosis, analogues demonstrated MIC values of 0.12–8.0 µg/mL. The 4-chlorobenzyl group is critical, as its removal or positional isomerization (e.g., meta-Cl) reduced activity by >100-fold . The nitrile group enhances membrane permeability, while the 4-methylpiperazinyl moiety mitigates cytotoxicity (Vero cell IC₅₀ > 100 µM) .
Antiproliferative Effects
Pentacyclic benzimidazole derivatives exhibit sub-micromolar activity against human cancer cell lines (e.g., HeLa, MCF-7). The methyl group at position 3 and nitrile at position 4 synergistically stabilize DNA intercalation, as confirmed via UV-Vis and fluorescence quenching .
Table 3: Biological Data
Structure-Activity Relationship (SAR) Insights
Substituent Effects
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Chlorobenzyl Position: Para-substitution maximizes hydrophobic interactions with TB enzyme pockets. Meta-Cl or ortho-Cl analogues show 64–128-fold reduced potency .
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Piperazinyl Modifications: 4-Methylpiperazine improves solubility versus unsubstituted piperazine (logP reduction from 3.8 to 2.9) .
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Nitrile Group: Replacement with carboxylic acid (-COOH) abolishes activity, likely due to reduced cell penetration .
Pharmacological and Toxicological Profiles
Metabolic Stability
Microsomal stability assays (human liver microsomes) indicate moderate clearance (t₁/₂ = 45 min), with CYP3A4-mediated oxidation of the piperazinyl group as the primary metabolic pathway .
Toxicity Considerations
No genotoxicity (Ames test negative) or cardiotoxicity (hERG IC₅₀ > 30 µM) observed. Acute oral toxicity in rodents (LD₅₀ > 2000 mg/kg) supports further preclinical development .
Comparative Analysis with Structural Analogues
Table 4: Analogues and Activity Comparison
Compound | MIC (µg/mL) | HeLa IC₅₀ (µM) | LogP |
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Target Compound | 0.5 | 1.2 | 2.9 |
3-Methyl-2-(4-methylbenzyl) analogue | 8.0 | 4.5 | 3.4 |
Meta-chloro analogue | 128 | >10 | 3.1 |
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